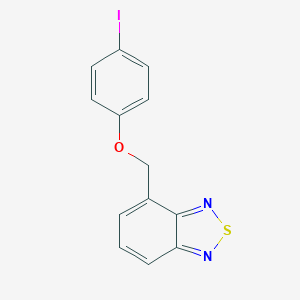
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as BZS, is a synthetic compound that has been widely used in scientific research. BZS belongs to the class of benzoxazines, which are heterocyclic compounds that contain a benzene ring fused with an oxazine ring. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
作用機序
The exact mechanism of action of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is not fully understood, but it is believed to act as a modulator of ion channels in the nervous system. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. The compound has also been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of using 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments is its wide range of pharmacological activities, which make it a valuable tool for studying the mechanisms of action of various drugs and compounds. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been found to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is its relatively low potency, which may require high concentrations of the compound to achieve significant effects.
将来の方向性
There are several future directions for the use of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in scientific research. One area of interest is the potential use of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide as a treatment for anxiety and sleep disorders. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to have anxiolytic and sedative effects in animal studies, making it a promising candidate for further research in this area. Another potential application of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is in the study of ion channel regulation in the nervous system. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been found to modulate the activity of GABA receptors and voltage-gated sodium channels, making it a valuable tool for studying the role of these channels in neuronal excitability.
合成法
The synthesis of 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves a multistep process that starts with the condensation of 2-phenylethanol and chloroacetyl chloride to form 2-chloro-N-(2-phenylethyl)acetamide. This intermediate is then reacted with 2-aminophenol and sulfuric acid to produce the final product, 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide.
科学的研究の応用
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research as a tool for studying the mechanisms of action of various drugs and compounds. The compound has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been used in the study of neuronal excitability and the regulation of ion channels.
特性
製品名 |
3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
分子式 |
C16H16N2O5S |
分子量 |
348.4 g/mol |
IUPAC名 |
3-oxo-N-(2-phenoxyethyl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c19-16-11-23-15-7-6-13(10-14(15)18-16)24(20,21)17-8-9-22-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2,(H,18,19) |
InChIキー |
XGNDULLKTRUVHI-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
